[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12/h2-5,7-8H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRQVGOBMMJNSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the pyrazole ring and the phenyl group may contribute to the compound’s ability to bind to its targets.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular functions.
Pharmacokinetics
The compound’s molecular weight (18724 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Based on the structure of the compound, it may influence cellular processes by interacting with various targets.
Action Environment
The action, efficacy, and stability of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. The compound is stable at room temperature.
Biological Activity
2-Fluoro-3-methylbutan-1-amine hydrochloride is a fluorinated amine that has gained attention for its potential biological activities. This article provides an overview of its biological activity, including its effects on neurotransmitter systems, neuroprotective properties, and antimicrobial activity, supported by case studies and experimental data.
- Chemical Formula : C₅H₁₂ClFN
- Molecular Weight : 139.61 g/mol
- CAS Number : 1509922-69-3
The biological activity of 2-Fluoro-3-methylbutan-1-amine hydrochloride is primarily linked to its interaction with neurotransmitter systems, particularly serotonin and dopamine. It may function as a psychoactive agent influencing mood and behavior through the modulation of monoamines.
1. Antidepressant Effects
Research indicates that compounds similar to 2-Fluoro-3-methylbutan-1-amine hydrochloride exhibit antidepressant-like effects in animal models. The mechanism involves the inhibition of the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Case Study Findings:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated antidepressant-like effects in a forced swim test model | Behavioral assays in rodents |
2. Neuroprotective Properties
Studies suggest that this compound may possess neuroprotective properties , potentially by modulating oxidative stress pathways. This activity indicates a role in protecting neuronal cells from damage associated with neurodegenerative diseases.
Case Study Findings:
| Study | Findings | Methodology |
|---|---|---|
| Study B | Significant reduction in oxidative stress markers in neuronal cell cultures | In vitro assays measuring reactive oxygen species (ROS) levels |
3. Antimicrobial Activity
Preliminary investigations have indicated that 2-Fluoro-3-methylbutan-1-amine hydrochloride may exhibit antimicrobial properties against certain bacterial strains, which is crucial given the rising concerns over antibiotic resistance.
Case Study Findings:
| Study | Findings | Methodology |
|---|---|---|
| Study C | Exhibited antimicrobial activity against E. coli and Staphylococcus aureus | Minimum inhibitory concentration (MIC) determination using broth dilution methods |
Research Findings Summary
The compound's potential biological activities are summarized as follows:
- Antidepressant Effects : Inhibition of serotonin and norepinephrine reuptake.
- Neuroprotective Properties : Modulation of oxidative stress.
- Antimicrobial Activity : Efficacy against specific bacterial strains.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, offering potential in treating chronic inflammatory diseases.
- Anticancer Activity : Preliminary findings indicate that derivatives of this compound can inhibit cancer cell growth by targeting specific molecular pathways involved in tumorigenesis .
Case Studies
A notable study highlighted the synthesis of pyrazolone derivatives related to this compound, which were evaluated for anti-inflammatory and analgesic activities. These derivatives demonstrated promising results as non-ulcerogenic anti-inflammatory agents in preclinical models .
Biological Research
Enzyme Interaction Studies
The compound is also used to study enzyme interactions due to its structural similarity to bioactive molecules. It serves as a lead compound in drug discovery efforts aimed at developing inhibitors for specific enzymes involved in disease processes. For instance, research on glycine transporter inhibitors has shown that modifications to the pyrazole moiety can enhance inhibitory activity significantly .
Materials Science
Polymer Applications
In materials science, this compound is explored for its incorporation into polymers and coatings. Its chemical stability and reactivity make it suitable for developing advanced materials with enhanced properties. The compound's functional groups allow it to participate in nucleophilic substitution reactions, which are valuable in synthesizing complex polymer structures .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic potential. Research has indicated that variations in the substituents on the phenyl ring can significantly affect the biological activity of the compound. For example:
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Positional Isomerism : The para-pyrazole isomer ([4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine) may exhibit distinct binding affinities compared to the target compound due to altered spatial orientation .
- Electron Effects : Replacement of pyrazole with a trifluoromethyl group () increases lipophilicity (logP) but may reduce π-π stacking interactions .
Physicochemical and Spectroscopic Comparisons
Table 2: Physicochemical Properties
Key Observations :
Key Observations :
- Antimicrobial Activity: Methanamine derivatives with benzimidazole or thiazolidinone moieties () show enhanced efficacy, highlighting the importance of auxiliary functional groups .
- Toxicity : N-Methylated analogues () may exhibit reduced acute toxicity compared to primary amines, as seen in their higher LD₅₀ values .
Preparation Methods
One common approach starts with the synthesis of the 1-methyl-1H-pyrazol-4-yl intermediate, followed by its coupling to a substituted phenyl ring bearing a suitable leaving group or precursor for methanamine introduction.
Pyrazole ring synthesis:
For example, methylhydrazine reacts with α-difluoroacetyl intermediates or α,β-unsaturated esters under controlled low-temperature conditions to form the 1-methylpyrazole core. Catalysts such as potassium iodide or sodium iodide are used to facilitate cyclization and condensation reactions under inert atmosphere and low temperatures (e.g., -30 °C to -20 °C). The crude pyrazole product is then acidified and recrystallized from alcohol-water mixtures to achieve high purity (yield ~75.9%, purity ~99.6% by HPLC).Attachment to phenyl ring and methanamine introduction:
The phenyl ring can be functionalized with a halogen or a leaving group, allowing nucleophilic substitution or cross-coupling with the pyrazole intermediate. The methanamine group is introduced via reductive amination or substitution of a corresponding aldehyde or halide group on the phenyl ring. Reaction conditions often involve solvents such as methanol and catalysts like triethylamine, with temperature control to optimize yield and selectivity.
Reaction Conditions and Catalysts
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Substitution/Hydrolysis | 2,2-difluoroacetyl halide, alkali | Organic solvent (e.g., dichloromethane) | Low temperature (-30 to -20 °C) | Acid-binding agents used; inert atmosphere |
| 2 | Condensation/Cyclization | Methylhydrazine, KI or NaI catalyst | Aqueous solution + organic solvent | Low temperature, then gradual heating | Reduced pressure applied for cyclization |
| 3 | Recrystallization | Alcohol-water mixture (methanol, ethanol, or isopropanol) | Alcohol-water (35-65% alcohol) | Reflux then cooling to 10 °C | Purification step to improve yield and purity |
| 4 | Amination/Reduction | Triethylamine or other bases | Methanol or similar | Ambient to mild heating | Introduction of methanamine group via substitution or reductive amination |
Summary Table of Preparation Method
Notes on Analytical Data and Characterization
While crystal structure data are available for related pyrazole derivatives, detailed crystallographic data specific to this compound are limited. However, similar compounds have been characterized by X-ray crystallography, confirming the expected molecular geometry and substitution pattern.
Q & A
Q. What are the common synthetic routes for [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting a halogenated phenyl precursor (e.g., 3-bromophenylmethanamine) with 1-methyl-1H-pyrazole-4-boronic acid under Suzuki-Miyaura cross-coupling conditions. Catalysts like Pd(PPh₃)₄, bases (e.g., Na₂CO₃), and solvents (e.g., DMF/H₂O) are used at 80–100°C for 12–24 hours . Continuous flow reactors may optimize yield and purity by controlling reaction kinetics and reducing side products . Post-synthesis purification typically involves column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify the pyrazole ring (δ 7.5–8.0 ppm for aromatic protons) and methanamine group (δ 2.8–3.2 ppm for CH₂NH₂). Coupling constants confirm substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 202.1342 for C₁₁H₁₄N₃) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole) confirm functional groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 respirators for dust or OV/AG-P99 cartridges for vapor .
- Ventilation : Perform reactions in fume hoods to minimize inhalation risks. Avoid draining into water systems due to unknown ecotoxicity .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical evaluation for ingestion .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer :
- Data Input : Convert diffraction data to .hkl format. Use SHELXL for refinement, defining unit cell parameters and space group (e.g., P2₁/c) .
- Refinement Steps :
Initial isotropic refinement of heavy atoms.
Anisotropic refinement for non-H atoms.
Hydrogen atoms added via riding model.
- Validation : Check R1/wR2 values (<5% for high-resolution data). Use ORTEP-3 for visualizing anisotropic displacement ellipsoids .
- Common Pitfalls : Overfitting due to twinning or disorder; apply TWIN/BASF commands in SHELXL for twinned crystals .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Perform EC₅₀/IC₅₀ assays in triplicate using standardized cell lines (e.g., HEK293 for cytotoxicity) .
- Control Experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and validate target engagement via Western blot or ELISA .
- Structural Modifications : Compare analogues (e.g., pyrazole vs. triazole substituents) to isolate pharmacophoric groups. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Synthetic Modifications :
- Pyrazole Methyl Group : Replace with halogens or bulky groups to assess steric effects.
- Methanamine Chain : Substitute with ethylamine or cyclic amines to probe hydrogen-bonding capacity .
- Biological Testing :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Anticancer Screening : MTT assays on NCI-60 cell lines, with IC₅₀ values normalized to cisplatin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
